molecular formula C8H12ClNO2S B2662485 Methyl 5-(2-aminoethyl)thiophene-2-carboxylate;hydrochloride CAS No. 2470438-74-3

Methyl 5-(2-aminoethyl)thiophene-2-carboxylate;hydrochloride

Cat. No. B2662485
CAS RN: 2470438-74-3
M. Wt: 221.7
InChI Key: NFMFKRXLVCNHIF-UHFFFAOYSA-N
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Description

“Methyl 5-(2-aminoethyl)thiophene-2-carboxylate;hydrochloride” is a versatile chemical compound that finds applications in diverse scientific research areas, including pharmaceuticals and organic synthesis. It is a thiophene-based analog, a class of compounds that has attracted a growing number of scientists due to their potential biological activity .


Synthesis Analysis

Thiophene derivatives, such as “Methyl 5-(2-aminoethyl)thiophene-2-carboxylate;hydrochloride”, are synthesized through various methods. Some of the significant synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The exact molecular structure of “Methyl 5-(2-aminoethyl)thiophene-2-carboxylate;hydrochloride” is not explicitly mentioned in the search results.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives are diverse. As mentioned earlier, the Gewald reaction is one such method, involving a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

properties

IUPAC Name

methyl 5-(2-aminoethyl)thiophene-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-11-8(10)7-3-2-6(12-7)4-5-9;/h2-3H,4-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMFKRXLVCNHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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